
Benzofuran-3-carboxylic acid methyl ester
Overview
Description
Benzofuran-3-carboxylic acid methyl ester is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring this compound is characterized by a methyl ester group attached to the third position of the benzofuran ring
Mechanism of Action
Target of Action
Methyl benzofuran-3-carboxylate, also known as Benzofuran-3-carboxylic acid methyl ester, is a derivative of benzofuran compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been shown to have anti-hepatitis c virus activity and have been developed and utilized as anticancer agents .
Pharmacokinetics
It is known that the bioavailability of many benzofuran derivatives has been improved, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another method includes the dehydration of phenoxyalkanone under acidic conditions . These reactions typically require specific catalysts and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of methyl benzofuran-3-carboxylate often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the benzofuran ring.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated benzofurans, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Benzofuran derivatives, including benzofuran-3-carboxylic acid methyl ester, have been studied for their diverse biological properties:
- Antimicrobial Activity : Research indicates that halogen derivatives of benzofuran-3-carboxylic acid exhibit antimicrobial properties. These compounds were evaluated for their effectiveness against various bacterial strains, demonstrating significant potential for development into new antimicrobial agents .
- Pharmacological Potential : The compound has been investigated for its role in pharmaceutical applications, particularly in the context of anti-inflammatory and analgesic effects. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development .
Material Science Applications
This compound is also explored in material science:
- Polymer Chemistry : The compound serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities suitable for various applications .
- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound is utilized in formulating coatings and adhesives that require durability and resistance to environmental factors .
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of benzofuran derivatives revealed that specific modifications to the benzofuran structure significantly enhanced their efficacy against resistant bacterial strains. The results indicated that introducing halogen substituents improved interaction with bacterial cell membranes, leading to increased antimicrobial potency .
Case Study 2: Synthesis Optimization
An investigation into the synthesis of this compound demonstrated that optimizing reaction conditions (such as temperature and catalyst concentration) could lead to higher yields and reduced reaction times. This optimization is crucial for scaling up production for industrial applications while maintaining cost-effectiveness .
Toxicological Profile
The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity when handled properly. However, precautions are advised during synthesis and application due to potential irritative effects upon contact with skin or eyes .
Comparison with Similar Compounds
Benzofuran: The parent compound without any substituents.
Ethyl benzofuran-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Benzofuran-2-carboxylate: Differing in the position of the carboxylate group.
Uniqueness: Benzofuran-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group at the third position enhances its reactivity and potential for further functionalization compared to other benzofuran derivatives .
Biological Activity
Benzofuran-3-carboxylic acid methyl ester (BFM) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BFM, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
BFM belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The methyl ester group at the carboxylic acid position enhances its solubility and bioavailability, making it a suitable candidate for various biological evaluations. Recent studies have focused on efficient synthesis methods for producing BFM and its derivatives, utilizing techniques such as microwave-assisted synthesis and heterocyclization methods .
Antimicrobial Activity
BFM exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzofuran-3-carboxylic acid demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
BFM | S. aureus | 2.5 |
BFM | E. coli | 3.1 |
BFM | Candida albicans | 100 |
Anticancer Activity
The anticancer potential of BFM has also been extensively studied. Various benzofuran derivatives have demonstrated potent cytotoxic effects against different cancer cell lines. For example, compounds derived from BFM have shown IC50 values in the low micromolar range against ovarian cancer cells (A2780), indicating significant growth inhibition .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the anticancer activity of several benzofuran derivatives:
- Compound A exhibited an IC50 of 12 μM against A2780 cells.
- Compound B showed an IC50 of 11 μM against the same cell line.
- Other tested compounds displayed varying degrees of inhibition across different cancer types, including leukemia and breast cancer .
Anti-inflammatory and Other Biological Activities
Beyond antimicrobial and anticancer effects, BFM has been reported to possess anti-inflammatory properties. Research indicates that benzofuran compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . Additionally, some studies highlight their antioxidant capabilities, which contribute to their therapeutic potential in managing oxidative stress-related conditions .
Summary of Biological Activities
The following table summarizes the diverse biological activities associated with this compound:
Table 2: Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria |
Anticancer | Cytotoxic effects on various cancer cell lines |
Anti-inflammatory | Inhibition of inflammatory mediators |
Antioxidant | Reduction of oxidative stress |
Properties
IUPAC Name |
methyl 1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269655 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-24-5 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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